molecular formula C6H10N2O2 B071099 6-Oxopiperidine-3-carboxamide CAS No. 189763-34-6

6-Oxopiperidine-3-carboxamide

Cat. No.: B071099
CAS No.: 189763-34-6
M. Wt: 142.16 g/mol
InChI Key: ANLIFTKIEQPNJZ-UHFFFAOYSA-N
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Description

6-Oxopiperidine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Mechanism of Action

Target of Action

The primary target of 6-Oxopiperidine-3-carboxamide is the ω-amidase enzyme . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals . Another potential target is the Pim-1 kinase , which is a regulator of cell survival and proliferation .

Mode of Action

This compound interacts with its targets through a process known as the glutaminase II pathway . In this pathway, L-glutamine is first transaminated to α-ketoglutaramate (KGM), which is then hydrolyzed by ω-amidase to α-ketoglutarate and ammonia . This process is irreversible and plays a significant role in shuttling 5-C (α-ketoglutarate) units into the TCA cycle .

Biochemical Pathways

The compound affects the glutaminase II and asparaginase II pathways . These pathways are responsible for the metabolic conversion of L-glutamine to α-ketoglutarate and L-asparagine to oxaloacetate, respectively . The affected pathways have a significant impact on nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .

Pharmacokinetics

It is noted that the most active compounds in the same class are orally bioavailable without blood-brain barrier penetration .

Result of Action

It is known that the ω-amidase enzyme, which the compound targets, plays a crucial role in nitrogen and sulfur metabolism in mammals . It is also involved in the regulation of cell survival and proliferation .

Action Environment

It is known that the glutaminase ii pathway, which the compound affects, is present in both cytosolic and mitochondrial compartments and is most prominent in liver and kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidine-3-carboxamide typically involves the reaction of acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst . This reaction leads to the formation of 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides . The structures of the obtained compounds are confirmed using IR, 1H, and 13C NMR spectroscopy methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Oxopiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIFTKIEQPNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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